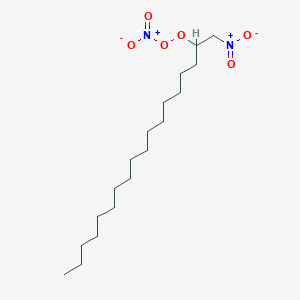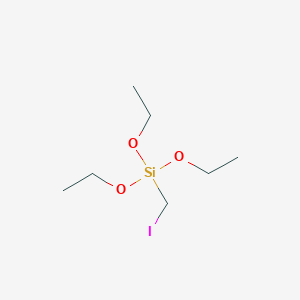
Triethoxy(iodomethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(iodomethyl)silane is an organosilicon compound characterized by the presence of ethoxy groups and an iodomethyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(iodomethyl)silane can be synthesized through the reaction of iodomethane with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in triethoxysilane with the iodomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(iodomethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other functional groups in the presence of suitable reagents.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Reduction: The compound can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Water or Alcohols: For hydrolysis reactions.
Metal Catalysts: Such as cobalt or rhodium, for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can lead to the formation of silanols and siloxanes, while substitution reactions can yield a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Triethoxy(iodomethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of triethoxy(iodomethyl)silane involves the interaction of its functional groups with target molecules The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other molecules to form stable siloxane bonds
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in structure but lacks the iodomethyl group.
Triethoxyvinylsilane: Contains a vinyl group instead of an iodomethyl group.
Trimethoxysilane: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for specific applications that are not possible with other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and material science applications.
Propiedades
Número CAS |
53696-82-5 |
|---|---|
Fórmula molecular |
C7H17IO3Si |
Peso molecular |
304.20 g/mol |
Nombre IUPAC |
triethoxy(iodomethyl)silane |
InChI |
InChI=1S/C7H17IO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 |
Clave InChI |
ALFJOLYGZMCHHC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CI)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


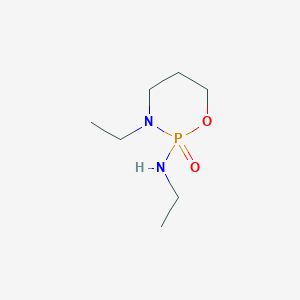
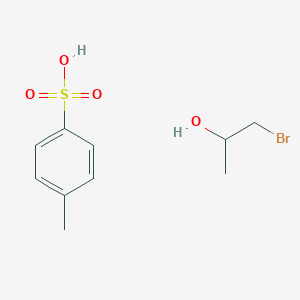
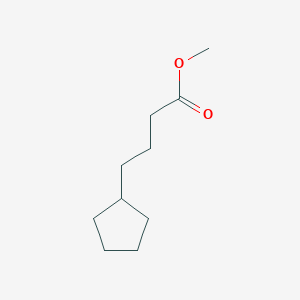


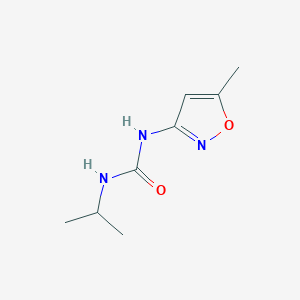
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

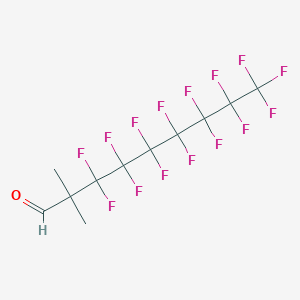
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
